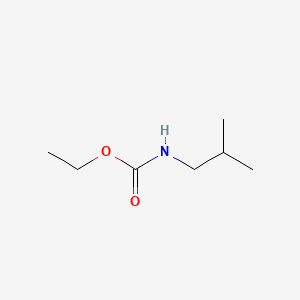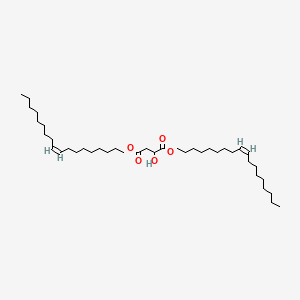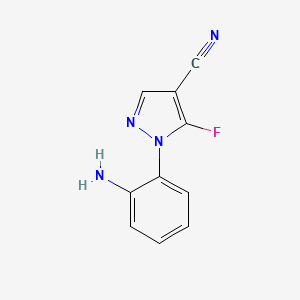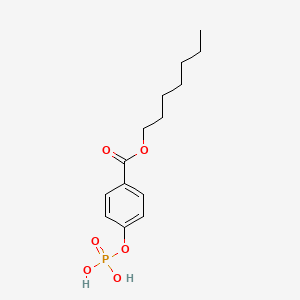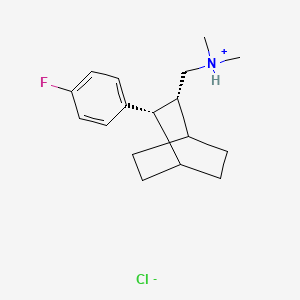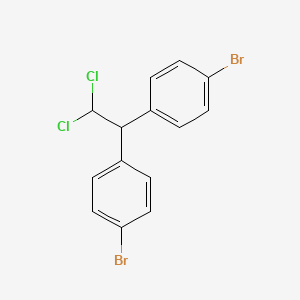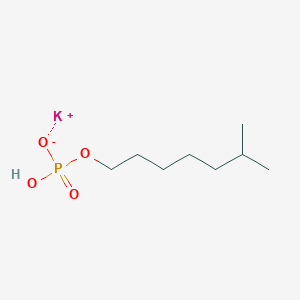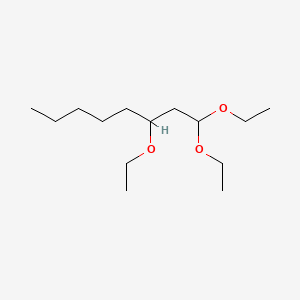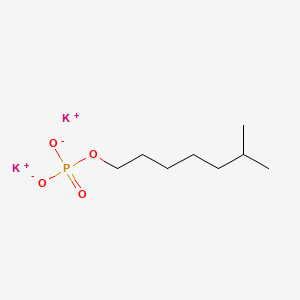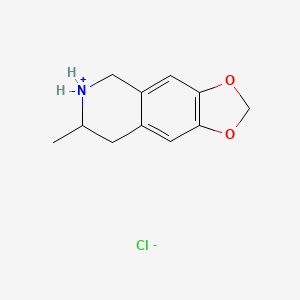
(Z)-Pent-2-enyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Pent-2-enyloxirane is an organic compound characterized by the presence of an epoxide ring and a double bond in its structure. This compound is a stereoisomer, specifically the Z-isomer, which means that the substituents on either side of the double bond are on the same side. This configuration can significantly influence the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Pent-2-enyloxirane typically involves the epoxidation of (Z)-Pent-2-en-1-ol. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the selectivity of the epoxidation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for maintaining the stereochemistry of the product. Catalysts like titanium silicalite-1 (TS-1) can be employed to enhance the efficiency of the epoxidation process.
Chemical Reactions Analysis
Types of Reactions
(Z)-Pent-2-enyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The double bond can be reduced using hydrogenation catalysts, resulting in the formation of pentane derivatives.
Substitution: Nucleophiles can attack the epoxide ring, leading to ring-opening reactions and the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Pentane Derivatives: Resulting from the reduction of the double bond.
Substituted Epoxides: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
(Z)-Pent-2-enyloxirane is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis, particularly in the formation of complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive compound. Its ability to interact with biological molecules, such as enzymes and receptors, makes it a candidate for drug development.
Medicine
The compound’s reactivity and ability to form stable complexes with metal ions are explored in medicinal chemistry. It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it a valuable monomer in the manufacture of high-performance materials.
Mechanism of Action
The mechanism by which (Z)-Pent-2-enyloxirane exerts its effects involves the interaction of its epoxide ring with nucleophiles. The ring-opening reaction is a key step, leading to the formation of various products. The compound can also interact with enzymes, acting as an inhibitor or activator, depending on the specific enzyme and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(E)-Pent-2-enyloxirane: The E-isomer of pent-2-enyloxirane, where the substituents on either side of the double bond are on opposite sides.
Pent-2-en-1-ol: The alcohol precursor used in the synthesis of (Z)-Pent-2-enyloxirane.
Epoxybutane: A simpler epoxide with a similar ring structure but lacking the double bond.
Uniqueness
This compound is unique due to its combination of an epoxide ring and a Z-configured double bond. This configuration influences its reactivity and makes it distinct from other epoxides and alkenes. Its ability to undergo selective reactions and form specific products makes it valuable in various fields of research and industry.
Properties
CAS No. |
56956-13-9 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-[(Z)-pent-2-enyl]oxirane |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-7-6-8-7/h3-4,7H,2,5-6H2,1H3/b4-3- |
InChI Key |
PAMAYFDIVUSTFP-ARJAWSKDSA-N |
Isomeric SMILES |
CC/C=C\CC1CO1 |
Canonical SMILES |
CCC=CCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


